molecular formula C12H14N4O3 B11042000 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanoic acid

4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanoic acid

Cat. No.: B11042000
M. Wt: 262.26 g/mol
InChI Key: FKGDMLAHYBALMF-UHFFFAOYSA-N
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Description

4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID is a synthetic organic compound characterized by the presence of a phenoxy group substituted with a methyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenol with an appropriate butanoic acid derivative.

    Coupling Reaction: The phenoxy intermediate is then coupled with butanoic acid under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenoxy and tetrazole moieties can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETIC ACID: Similar structure but with an acetic acid moiety instead of butanoic acid.

    4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANOIC ACID: Contains a propanoic acid group.

Uniqueness

4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

4-[2-methyl-5-(tetrazol-1-yl)phenoxy]butanoic acid

InChI

InChI=1S/C12H14N4O3/c1-9-4-5-10(16-8-13-14-15-16)7-11(9)19-6-2-3-12(17)18/h4-5,7-8H,2-3,6H2,1H3,(H,17,18)

InChI Key

FKGDMLAHYBALMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)OCCCC(=O)O

Origin of Product

United States

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